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Compound of Interest

Compound Name: N-Me-dl-leu-oh HCI
2215857-49-9; 2566-33-8; 66866-
CAS No.:
69-1
Cat. No.: B2582411

Get Quote

\ J

Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound Profile: N-Methyl-DL-leucine hydrochloride (CAS: 2566-33-8)

Mechanistic Rationale & Chemical Profiling

N-Methyl-DL-leucine hydrochloride is a synthetically modified, unnatural amino acid derivative
where the primary

-amino group of leucine is substituted with a methyl group. The hydrochloride salt formulation
ensures high aqueous solubility, making it highly compatible with in vitro cell culture media[1].

In cell-based assays and drug development, this compound serves as a critical structural probe
due to two distinct biophysical consequences of N-methylation:

 Steric Occlusion: The added methyl group creates steric bulk that disrupts highly specific
lock-and-key interactions found in intracellular nutrient sensors. For instance, while wild-type
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L-leucine is the primary activator of the mTORCL1 signaling pathway via sensors like Leucyl-
tRNA synthetase (LRS) and Sestrin2, N-methyl-leucine cannot properly dock into these
binding pockets, making it an excellent negative control or competitive probe for mnMTORCL1
activation[1].

Altered Transport Kinetics: N-methylation significantly alters the compound's affinity for
amino acid transporters. In proton-coupled amino acid transporters (e.g., PAT2) and Na+-
independent synaptosomal uptake systems, N-methyl-leucine acts as a competitive inhibitor,
allowing researchers to isolate and study specific transport mechanisms without triggering
downstream metabolic cascades[2][3].

Proteolytic Stability in Drug Design: In peptide engineering, incorporating N-methyl-leucine
prevents proteolytic cleavage. This strategy is famously used in the development of
cyclosporin analogs (e.g., NIM811), where modifying the N-methyl-leucine residues
abolishes immunosuppressive calcineurin binding while retaining potent antiviral cyclophilin
binding[4].

Signaling Pathway & Transport Visualization

The following diagram illustrates the mechanistic divergence between wild-type L-Leucine and
N-Methyl-DL-Leucine at the cellular membrane and within the cytosol.
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Mechanistic divergence of L-Leucine vs. N-Methyl-DL-Leucine in transport and mTORC1
activation.

Protocol I: mTORC1 Steric Probing Assay
(Phospho-S6K1 Readout)

Objective: To utilize N-methyl-DL-leucine as a structural probe to validate the steric
requirements of the Sestrin2/mTORCL1 activation axis.

Experimental Causality & Logic

MTORC1 is acutely sensitive to intracellular leucine concentrations. By starving cells of amino
acids and subsequently re-feeding them with either L-leucine or N-methyl-DL-leucine,
researchers can isolate the specific hydrogen-bonding and steric constraints required to relieve
Sestrin2-mediated inhibition of GATOR?2.

Step-by-Step Methodology

o Cell Preparation: Seed HEK293T cells in 6-well plates and culture until 70-80% confluent in
standard DMEM (10% FBS).

e Amino Acid Starvation:

o Action: Wash cells twice with PBS and incubate in custom amino acid-free DMEM
(supplemented with 10% dialyzed FBS) for exactly 50 minutes.

o Causality: This depletes intracellular leucine pools, ensuring basal mMTORC1 activity is fully
suppressed. The 50-minute window is critical; shorter times leave residual leucine, while
longer times induce severe autophagy that confounds signaling readouts.

o Compound Re-feeding:

o Action: Spike the starvation media with either 400 uM L-Leucine (Positive Control) or 400
MM N-Methyl-DL-leucine hydrochloride. Incubate for 15 minutes.

e Lysis & Harvesting:
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o Action: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented
with protease and phosphatase inhibitors (e.g., PhosSTOP).

o Causality: Immediate cooling halts kinase/phosphatase activity, preserving the transient
phosphorylation state of downstream targets.

e Immunoblotting: Run lysates on SDS-PAGE. Probe for Phospho-p70 S6 Kinase (Thr389) as
the primary readout for mTORCL1 activity, using Total S6K1 and

-actin as loading controls.

Self-Validating Controls

e Vehicle Control (Starved + PBS): Must show absent or near-zero p-S6K1 signal to validate
successful starvation.

o Racemic Consideration: Because N-methyl-DL-leucine is a racemic mixture, ensure the
concentration used accounts for the fact that only the L-enantiomer is biologically relevant to
mammalian Sestrin2.

Protocol ll: Competitive Amino Acid Transport
Kinetics

Objective: To evaluate the competitive inhibitory profile of N-methyl-DL-leucine against wild-
type leucine transport via proton-coupled amino acid transporters (e.g., PAT2).

Experimental Causality & Logic
The

-amino group is critical for substrate recognition by many transporters. By competing
radiolabeled L-[14C]-leucine with an excess of unlabeled N-methyl-DL-leucine, the transport
dependency on the primary amine can be quantified[2].

Step-by-Step Methodology

o Cell Preparation: Use a validated expression system, such as Xenopus laevis oocytes
microinjected with PAT2 cRNA, or a mammalian cell line overexpressing the target
transporter[3].
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» Buffer Optimization:
o Action: Prepare a Na+-free transport buffer adjusted to pH 5.5.

o Causality: Transporters like PAT2 are proton-coupled and operate optimally at acidic pH.
Removing sodium eliminates background noise from ubiquitous Na+-dependent
transporters (e.g., SNAT2), isolating the specific transport mechanism(3].

o Uptake Phase:

o Action: Incubate cells in the transport buffer containing 100 uM L-[14C]-leucine, in the
presence or absence of 10 mM N-methyl-DL-leucine hydrochloride for 10 minutes at room
temperature.

e Termination:

o Action: Halt transport by rapidly washing the cells three times with ice-cold, isotope-free

transport buffer.

o Causality: The temperature drop rigidifies the membrane and arrests transporter
conformational changes, trapping the internalized radioligand.

e Quantification: Lyse the cells in 1% SDS and measure intracellular accumulation using liquid

scintillation counting.

Quantitative Data Synthesis

The following table summarizes the expected biophysical and signaling parameters when
substituting wild-type L-Leucine with N-Methyl-DL-leucine hydrochloride in cell-based systems.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1575977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2582411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parameter | Assay Wild-Type L- N-Methyl-DL- Mechanistic
Type Leucine Leucine HCI Implication
o Steric clash prevents
MTORC1 Activation +++++ (Potent o o
) - (No Activation) binding to
(p-S6K1 Thr389) Activator) )
Sestrin2/LRS.
PAT2 Transporter
. N-methylation alters,
Affinity ( . -
High Affinity ( » o but does not abolish,
Competitive Inhibitor
/ ~ 150 uM) transporter pore
recognition.
)

Synaptosomal Uptake

Inhibition

Strong Inhibition Weak/No Inhibition

The unsubstituted

-amino group is
indispensable for
synaptosomal

transport sites.

Proteolytic Stability
(Peptide Form)

Low (Rapidly cleaved)  High (Resistant)

N-methylation shields
the peptide bond from

enzymatic hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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